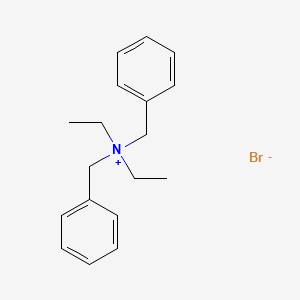
N,N-Dibenzyl-N-ethylethanaminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibenzyl-N-ethylethanaminium bromide is a quaternary ammonium compound. It is characterized by the presence of two benzyl groups and an ethyl group attached to the nitrogen atom, with a bromide ion as the counterion. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-N-ethylethanaminium bromide typically involves the quaternization of N,N-dibenzyl-N-ethylethanamine with a brominating agent. One common method is the reaction of N,N-dibenzyl-N-ethylethanamine with methyl bromide in an organic solvent such as acetonitrile or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of N,N-dibenzyl-N-ethylethanamine and methyl bromide into the reactor, followed by purification through crystallization or chromatography.
化学反応の分析
Types of Reactions
N,N-Dibenzyl-N-ethylethanaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation Reactions: The benzyl groups can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride, sodium iodide, and sodium hydroxide. These reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include N,N-dibenzyl-N-ethylethanaminium chloride, iodide, or hydroxide.
Oxidation Reactions: Products include benzaldehyde and benzoic acid derivatives.
Reduction Reactions: Products include secondary or tertiary amines.
科学的研究の応用
N,N-Dibenzyl-N-ethylethanaminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membrane permeability and ion transport mechanisms.
Industry: It is used in the production of surfactants, detergents, and other specialty chemicals.
作用機序
The mechanism of action of N,N-Dibenzyl-N-ethylethanaminium bromide involves its interaction with biological membranes and proteins. The compound can disrupt cell membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability and ion leakage. Additionally, it can interact with membrane-bound enzymes and receptors, affecting their function and signaling pathways.
類似化合物との比較
Similar Compounds
- N,N-Dibenzyl-N-methylethanaminium bromide
- N,N-Dibenzyl-N-propylethanaminium bromide
- N,N-Dibenzyl-N-butylethanaminium bromide
Uniqueness
N,N-Dibenzyl-N-ethylethanaminium bromide is unique due to its specific combination of benzyl and ethyl groups, which confer distinct physicochemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications in research and industry.
特性
CAS番号 |
475207-72-8 |
|---|---|
分子式 |
C18H24BrN |
分子量 |
334.3 g/mol |
IUPAC名 |
dibenzyl(diethyl)azanium;bromide |
InChI |
InChI=1S/C18H24N.BrH/c1-3-19(4-2,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18;/h5-14H,3-4,15-16H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
ZYICAZDHRCPISG-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


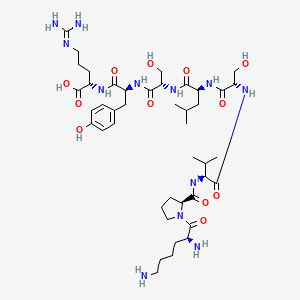
![3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14246207.png)

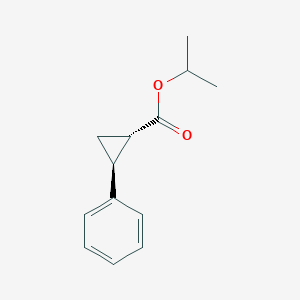
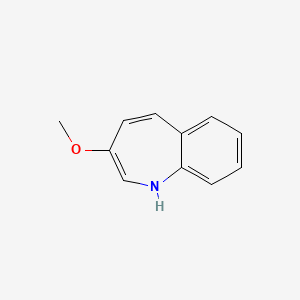
![1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine](/img/structure/B14246225.png)
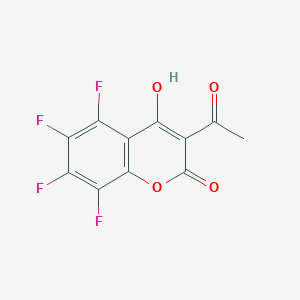

![5-oxa-2,7,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14246247.png)
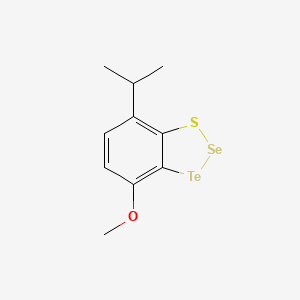

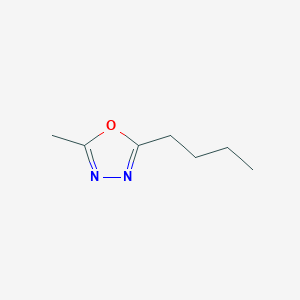
![2,4-Di-tert-butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246278.png)
![8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid](/img/structure/B14246284.png)
